molecular formula C9H7ClF3NO4S B2611953 Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1803595-99-4

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2611953
CAS No.: 1803595-99-4
M. Wt: 317.66
InChI Key: ZJMQDABLSOZRFX-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorosulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. One common method includes the reaction of 2-(trifluoromethyl)pyridine-3-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form corresponding sulfonamide or sulfone derivatives.

    Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonamide or sulfone derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)pyridine-3-carboxylate
  • Ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate
  • Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Uniqueness

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c1-2-18-8(15)6-3-5(19(10,16)17)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMQDABLSOZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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